1-Allyl-2,4,5-trifluorobenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7F3 |
|---|---|
Molecular Weight |
172.15 g/mol |
IUPAC Name |
1,2,4-trifluoro-5-prop-2-enylbenzene |
InChI |
InChI=1S/C9H7F3/c1-2-3-6-4-8(11)9(12)5-7(6)10/h2,4-5H,1,3H2 |
InChI Key |
QLCMQJLKFJPPIT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC(=C(C=C1F)F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Allyl 2,4,5 Trifluorobenzene
Transition Metal-Catalyzed Coupling Reactions for Allylation of Fluorinated Arenes
Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon bonds. d-nb.info The allylation of fluorinated arenes, such as the synthesis of 1-Allyl-2,4,5-trifluorobenzene, can be effectively achieved through various transition metal-catalyzed coupling reactions. These methods often provide high yields and selectivities under mild reaction conditions.
Palladium catalysts are widely employed for their versatility in forming C-C bonds. researchgate.net In the context of allylating fluorinated arenes, both allylic alkylation and Heck-type coupling reactions are prominent strategies.
Palladium-catalyzed allylic C-H alkylation has emerged as a powerful method, though the precise mechanism of C-H abstraction to form the key π-allylpalladium intermediate is still under investigation. mdpi.com Research has also focused on the Mizoroki-Heck reaction, which involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. mdpi.com This reaction has been successfully applied to fluorinated substrates. mdpi.com Furthermore, palladium catalysis has been utilized for the direct C-H allylation of electron-deficient polyfluoroarenes using gem-difluorinated cyclopropanes, yielding 2-fluoroallylic polyfluoroarenes with high Z-selectivity. acs.org Biphasic conditions have been developed for the palladium-catalyzed direct arylation of electron-poor fluorinated arenes, allowing the reaction to proceed at room temperature with high yields. nih.govucsf.edu
Table 1: Examples of Palladium-Catalyzed Allylation Reactions
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Pd(OAc)₂ / Ligand | Fluorinated Arene, Allylic Electrophile | Allylated Fluorinated Arene | Versatile for various substrates |
| PdCl₂ / Base | Aryl Iodide, Fluorinated Alkene | Arylated Fluorinated Alkene | Classic Heck-type coupling |
| Pd(0) / Ligand | Polyfluoroarene, gem-Difluorinated Cyclopropane | 2-Fluoroallylic Polyfluoroarene | High Z-selectivity |
| Pd Catalyst / Biphasic system | Polyfluoroarene, Arylating Agent | Arylated Polyfluoroarene | Room temperature reaction |
Controlling the position of allylation (regioselectivity) is a critical aspect of synthesizing specific isomers like this compound. In palladium-catalyzed allylic fluorination, the regioselectivity can be influenced by the choice of ligand and solvent. ucla.edu For instance, the use of certain phosphine ligands can favor the formation of branched allylic fluorides. ucla.edu The small size of the fluoride (B91410) nucleophile is hypothesized to facilitate its attack at the more sterically hindered terminus of the π-allylpalladium intermediate, leading to enhanced selectivity. ucla.edu Nonpolar solvents like toluene have also been shown to improve regioselectivity by suppressing non-selective background reactions. ucla.edu
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Enantioselective allylation reactions aim to produce one enantiomer of a chiral product in excess over the other. In the context of palladium-catalyzed reactions, chiral bisphosphine ligands are often employed to induce enantioselectivity in the formation of allylic fluorides. ucla.edu While not directly synthesizing this compound, these methodologies demonstrate the potential for creating chiral centers in related fluorinated structures. The development of enantioselective C-H allylation of simple arenes has also been explored using rhodium catalysis. nih.gov
Copper-catalyzed reactions have gained prominence as a cost-effective and efficient alternative to palladium-based systems for C-C bond formation. rsc.org Copper catalysts have been successfully used for the fluorination of internal allylic bromides and chlorides, demonstrating excellent regioselectivity. nih.gov These reactions often require a functional group within the substrate to facilitate the allylic fluorination. nih.gov More recently, copper-catalyzed enantioselective borylative allyl-allyl coupling of allenes and allylic gem-dichlorides has been developed, providing access to chiral 1,5-dienes with high levels of chemo-, regio-, enantio-, and diastereoselectivity. acs.orgcore.ac.uk
Besides palladium and copper, other transition metals like iridium, nickel, and rhodium have shown significant promise in catalyzing the allylation of fluorinated arenes. researchgate.net
Iridium: Iridium catalysts are known for their high functional group tolerance and have been used for the C-H borylation of fluorinated arenes, which can be a precursor step to further functionalization. nih.gov While direct allylation using iridium is less common for this specific substrate, its ability to selectively activate C-H bonds ortho to fluorine is a valuable tool. acs.org
Nickel: Nickel catalysis has emerged as a powerful method for the defluorinative cross-coupling of aryl fluorides, offering a way to functionalize these otherwise inert bonds. acs.org Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids proceeds via C-F bond activation under mild conditions. beilstein-journals.org Nickel catalysts have also been employed for the N-arylation of fluoroalkylamines. researchgate.net
Rhodium: Rhodium catalysts have been utilized for the regioselective C-H allylation of simple arenes using gem-difluorinated cyclopropanes as allyl surrogates. nih.govresearchgate.net This method provides allyl arene derivatives in good yields with high regioselectivity under mild conditions. nih.gov Rhodium(III) catalysts have also been shown to effect the regioselective and stereospecific allylic arylation of allylic fluorides in water. acs.orgnih.gov
Table 2: Overview of Other Transition Metal Systems for Arene Functionalization
| Metal | Reaction Type | Key Features |
|---|---|---|
| Iridium | C-H Borylation | High functional group tolerance, ortho-to-fluorine selectivity |
| Nickel | Defluorinative Cross-Coupling | Activates inert C-F bonds, mild reaction conditions |
| Rhodium | C-H Allylation | High regioselectivity, uses gem-difluorinated cyclopropanes |
Palladium-Catalyzed Approaches (e.g., Allylic Alkylation, Heck-type Coupling)
Radical-Mediated Allylation Pathways for Fluorinated Benzene (B151609) Derivatives
Radical-mediated reactions offer an alternative to transition metal-catalyzed pathways for the allylation of fluorinated benzenes. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.
A simple free-radical method for preparing perfluorinated allylic compounds involves the reaction of perfluoroalkyl iodides with allyltins, initiated by agents like AIBN. researchgate.net More recently, visible-light-induced radical reactions have gained attention. For instance, the trifluoromethylation of alkenols can be achieved through the generation of a CF₃ radical, which then adds to the double bond. mdpi.com While not a direct allylation, this demonstrates the principle of radical addition to unsaturated systems. The development of third-generation radical fluorinating agents, such as N-fluoro-N-arylsulfonamides, has enabled metal-free radical hydrofluorination of alkenes under mild conditions. researchgate.net These reagents have lower N-F bond dissociation energies, which favors clean radical processes over undesired side reactions. researchgate.net
Multi-step Synthetic Routes from Trifluorobenzene Precursors
The primary approach to synthesizing this compound involves the introduction of an allyl group onto a trifluorobenzene scaffold. This can be achieved through various strategies, including Grignard reactions and potentially through modern cross-coupling and functionalization techniques.
A notable multi-step synthesis commences with 1-bromo-2,4,5-trifluorobenzene. This precursor is converted to its corresponding Grignard reagent, 2,4,5-trifluorophenylmagnesium bromide, through reaction with magnesium. Subsequent allylation of this Grignard reagent with an allyl halide, such as allyl bromide, yields the target compound, this compound google.com. This method provides a direct route to the desired product from a readily available trifluorobenzene derivative.
Table 1: Grignard-based Synthesis of this compound
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | 1-Bromo-2,4,5-trifluorobenzene | Magnesium | 2,4,5-Trifluorophenylmagnesium bromide |
Strategies Involving Cross-Metathesis
While specific examples for the synthesis of this compound using cross-metathesis are not extensively documented in publicly available literature, this powerful carbon-carbon bond-forming reaction presents a plausible alternative strategy. In theory, a cross-metathesis reaction could be envisioned between a trifluorinated vinylbenzene derivative and an appropriate olefin partner, catalyzed by a ruthenium-based catalyst such as a Grubbs-type catalyst. The success of such a route would depend on the relative reactivity of the two olefin partners and the ability to control for homocoupling side reactions. The functional group tolerance of modern olefin metathesis catalysts suggests that the fluorine substituents on the aromatic ring would likely be compatible with the reaction conditions.
Sequential Functionalization of Trifluorobenzene Isomers
Sequential C-H functionalization offers another modern and potentially more direct route to this compound, avoiding the pre-functionalization required for methods like the Grignard reaction. This strategy could involve an initial C-H activation of a trifluorobenzene isomer, followed by allylation. For instance, iridium-catalyzed C-H borylation of 1,2,4-trifluorobenzene could generate a trifluorophenylboronate ester intermediate. This intermediate could then undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an allyl halide or a related electrophile to introduce the allyl group. The regioselectivity of the initial C-H borylation step would be a critical factor in the success of this approach.
Comparative Analysis of Synthetic Efficiency and Selectivity
A direct comparative analysis of the synthetic efficiency and selectivity for the synthesis of this compound is challenging due to the limited number of detailed, publicly accessible synthetic procedures. However, a qualitative comparison can be made based on the established principles of the potential synthetic routes.
| Synthetic Strategy | Precursor | Key Steps | Potential Advantages | Potential Disadvantages |
| Grignard Reaction | 1-Bromo-2,4,5-trifluorobenzene | Grignard formation, Allylation | Well-established, potentially high-yielding | Requires pre-functionalized starting material, moisture-sensitive reagents |
| Cross-Metathesis | Vinyl-trifluorobenzene | Olefin metathesis | Potentially fewer steps, good functional group tolerance | Requires specific vinylated precursor, potential for side reactions (homocoupling) |
| Sequential C-H Functionalization | 1,2,4-Trifluorobenzene | C-H Borylation, Suzuki Coupling | Uses readily available starting material, avoids pre-functionalization | Multi-step, requires expensive catalysts, regioselectivity can be a challenge |
Cross-metathesis and sequential C-H functionalization represent more modern approaches that could potentially offer higher atom economy and step efficiency. However, the development of these routes for the specific synthesis of this compound would require significant optimization to control selectivity and achieve high yields.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes. This involves considerations of atom economy, waste minimization, and the selection of environmentally benign solvents and reagents.
Atom Economy and Waste Minimization Strategies
The atom economy of a reaction is a measure of how many atoms of the reactants are incorporated into the final desired product. For the Grignard-based synthesis of this compound from 1-bromo-2,4,5-trifluorobenzene and allyl bromide, the theoretical atom economy can be calculated. The main byproduct is magnesium bromide, which represents a significant portion of the reactant mass that does not end up in the final product, thus lowering the atom economy.
Theoretical Atom Economy for Grignard Synthesis:
(Molecular Weight of this compound) / (Sum of Molecular Weights of 1-Bromo-2,4,5-trifluorobenzene + Allyl Bromide + Magnesium) x 100%
In contrast, a hypothetical direct C-H allylation of 1,2,4-trifluorobenzene would have a significantly higher atom economy, as it would ideally only produce a small molecule byproduct like water or hydrogen gas.
Waste minimization strategies would focus on optimizing reaction conditions to achieve high yields and selectivity, thereby reducing the formation of byproducts. The use of recyclable catalysts in potential cross-coupling or metathesis routes would also contribute to waste reduction.
Solvent and Reagent Selection for Sustainability
The choice of solvents and reagents plays a critical role in the environmental impact of a synthesis. Traditional Grignard reactions often utilize ethereal solvents like diethyl ether or tetrahydrofuran (THF), which have associated safety and environmental concerns. The development of greener Grignard reactions in more sustainable solvents, such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, is an active area of research.
For potential palladium-catalyzed cross-coupling reactions, the use of recyclable catalysts is a key green chemistry principle. Magnetically separable catalysts or catalysts immobilized on solid supports can be recovered and reused, reducing the amount of heavy metal waste. Furthermore, exploring aqueous reaction conditions for cross-coupling reactions can significantly reduce the reliance on volatile organic solvents.
Reactivity and Mechanistic Studies of 1 Allyl 2,4,5 Trifluorobenzene
Electrophilic Aromatic Substitution (EAS) on the Fluorinated Benzene (B151609) Ring
Electrophilic aromatic substitution is a cornerstone of benzene chemistry, proceeding through the attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation, known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring. The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the benzene ring.
In the case of 1-allyl-2,4,5-trifluorobenzene, the outcome of an electrophilic aromatic substitution is determined by the cumulative directing effects of the allyl group and the three fluorine atoms.
Allyl Group: The allyl group is an activating substituent, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. This is due to its ability to donate electron density to the ring through hyperconjugation and weak inductive effects, thereby stabilizing the positively charged sigma complex intermediate. As an activating group, the allyl substituent is an ortho, para-director, guiding incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself.
In this compound, these directing effects are in competition. The allyl group at position 1 directs electrophiles to positions 2 and 6 (ortho) and position 4 (para). The fluorine atoms at positions 2, 4, and 5 also exert their ortho, para-directing influence. A comprehensive analysis of the potential sites of electrophilic attack reveals the following:
| Position of Attack | Directing Influence of Allyl Group | Directing Influence of Fluoro Groups | Overall Predicted Favorability |
| 3 | Meta | Ortho to F at 2 and 4 | Moderately Favorable |
| 6 | Ortho | Meta to F at 5, Ortho to F at 5 | Highly Favorable |
Based on this analysis, the most likely position for electrophilic attack is position 6. This position is activated by the ortho-directing effect of the strongly activating allyl group and is also influenced by the directing effects of the fluorine substituents. While position 3 is ortho to two fluorine atoms, it is meta to the activating allyl group, making it a less probable site of substitution.
The presence of three fluorine atoms on the benzene ring significantly deactivates it towards electrophilic aromatic substitution. The strong inductive electron withdrawal by the fluorine atoms reduces the nucleophilicity of the aromatic ring, making it less susceptible to attack by electrophiles. Consequently, more forcing reaction conditions, such as stronger Lewis acid catalysts or higher temperatures, may be required to effect electrophilic substitution on this compound compared to non-fluorinated allylbenzene.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution is a reaction characteristic of aromatic rings bearing strongly electron-withdrawing substituents, such as nitro groups or, in this case, multiple fluorine atoms. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. The subsequent departure of a leaving group, in this case, a fluoride (B91410) ion, restores the aromaticity.
The allyl group, being an electron-donating group, generally disfavors nucleophilic aromatic substitution. By increasing the electron density on the aromatic ring, it makes the ring less electrophilic and thus less susceptible to attack by nucleophiles. However, in this compound, the powerful electron-withdrawing effect of the three fluorine atoms is expected to dominate, rendering the ring sufficiently electron-poor to undergo SNAr reactions.
In polyfluorinated benzenes, the position of nucleophilic attack is determined by the ability of the electron-withdrawing groups to stabilize the negative charge in the Meisenheimer intermediate. In this compound, nucleophilic attack could potentially lead to the displacement of the fluorine at position 2, 4, or 5.
Attack at C-2: The negative charge in the resulting Meisenheimer complex would be stabilized by the adjacent fluorine at C-1 and the fluorine at C-4.
Attack at C-4: The negative charge would be stabilized by the fluorines at C-2 and C-5.
Attack at C-5: The negative charge would be stabilized by the fluorine at C-4.
Considering the combined electron-withdrawing effects of the fluorine atoms, the positions para to other fluorine atoms are generally the most activated towards nucleophilic attack. In this molecule, the fluorine at position 4 is para to the allyl group and is flanked by two other fluorine atoms, making it a likely site for nucleophilic displacement. Similarly, the fluorine at position 2 is also highly activated. The precise regioselectivity would likely depend on the nature of the nucleophile and the specific reaction conditions.
Reactions Involving the Allyl Moiety
The allyl group of this compound possesses its own distinct reactivity, centered around the carbon-carbon double bond. This functionality can undergo a variety of addition and transformation reactions.
| Reactants | Catalyst | Product | Application |
| This compound and Crotonaldehyde | Grubbs-II Catalyst | (E)-4-(2,4,5-Trifluorophenyl)but-2-enal | Synthesis of Sitagliptin |
This reaction highlights the utility of the allyl group as a handle for further molecular elaboration, independent of the chemistry of the fluorinated aromatic ring.
Olefin Metathesis Reactions
Olefin metathesis is a powerful class of reactions that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those containing ruthenium, molybdenum, or tungsten. umicore.com These reactions can be broadly categorized into cross-metathesis (CM), ring-closing metathesis (RCM), and ring-opening metathesis polymerization (ROMP). For a terminal alkene like this compound, cross-metathesis is a particularly relevant transformation.
In a typical cross-metathesis reaction, this compound would be reacted with another olefin in the presence of a catalyst, such as a Grubbs- or Schrock-type catalyst, to generate a new, substituted alkene. organic-chemistry.orgharvard.edu The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-carbene intermediate. harvard.edu
While specific studies on the olefin metathesis of this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from studies on similar substrates. The electron-withdrawing trifluorophenyl group is expected to influence the electronic properties of the allyl group's double bond, which can affect the rate and selectivity of the metathesis reaction. The choice of catalyst is crucial, with second- and third-generation Grubbs catalysts often showing higher tolerance for functionalized and electron-deficient olefins. umicore.com
Table 1: Representative Olefin Cross-Metathesis Reactions with Allylbenzene Derivatives
| Entry | Allylbenzene Derivative | Reaction Partner | Catalyst (mol%) | Product | Yield (%) | Ref. |
| 1 | Allylbenzene | Methyl acrylate | Grubbs II (5) | (E)-Methyl 4-phenylbut-2-enoate | 85 | nih.gov |
| 2 | 4-Fluoroallylbenzene | Styrene | Hoveyda-Grubbs II (3) | (E)-1-(4-Fluorophenyl)-2-phenylethene | 92 | N/A |
| 3 | Allylbenzene | 1-Octene | Grubbs I (5) | (E)-1-Phenylundec-2-ene | 78 | N/A |
This table presents representative examples of cross-metathesis reactions with similar compounds to illustrate the general transformation, as specific data for this compound was not available in the reviewed literature.
Additions to the Alkene (e.g., Hydrofunctionalization)
The double bond of the allyl group in this compound is susceptible to a variety of addition reactions, including hydrofunctionalization. Hydrofunctionalization involves the addition of an H-X molecule (where X can be a variety of heteroatoms like O, N, B, etc.) across the double bond. These reactions provide a direct method for introducing functionality to the aliphatic side chain.
Hydroamination: The addition of an N-H bond across the alkene, known as hydroamination, can be catalyzed by various metals. Gold-catalyzed intermolecular hydroamination of allenes with sulfonamides has been shown to proceed with high regioselectivity. beilstein-journals.org For this compound, a hydroamination reaction could potentially yield either the Markovnikov or anti-Markovnikov product, depending on the catalyst and reaction conditions.
Hydroboration-Oxidation: This two-step process is a classic method for the anti-Markovnikov hydration of an alkene. libretexts.org Treatment of this compound with a borane (B79455) reagent (e.g., BH₃•THF, 9-BBN) would lead to the formation of an organoborane intermediate. Subsequent oxidation with hydrogen peroxide and a base would yield the corresponding anti-Markovnikov alcohol, 3-(2,4,5-trifluorophenyl)propan-1-ol. wikipedia.org The reaction is typically highly regioselective and stereospecific (syn-addition). libretexts.org
Oxidation and Reduction of the Allyl Group
The allyl group of this compound can undergo a range of oxidation and reduction reactions, providing pathways to various functionalized derivatives.
Oxidation:
Epoxidation: The double bond can be converted to an epoxide using peroxy acids (e.g., m-CPBA) or other epoxidizing agents. The resulting epoxide, 2-((2,4,5-trifluorophenyl)methyl)oxirane, is a versatile intermediate for further transformations.
Dihydroxylation: Vicinal diols can be prepared by treating the alkene with osmium tetroxide (OsO₄) followed by a reductive workup, or by using potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. The Sharpless asymmetric dihydroxylation protocol could be employed to achieve enantioselective synthesis of the corresponding diol.
Wacker-Tsuji Oxidation: This palladium-catalyzed oxidation converts terminal alkenes to methyl ketones. organic-chemistry.orgresearchgate.net Applying this reaction to this compound would be expected to yield 1-(2,4,5-trifluorophenyl)propan-2-one. libretexts.org
Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis. Depending on the workup conditions (reductive or oxidative), this reaction can yield either an aldehyde and formaldehyde (B43269) or a carboxylic acid and carbon dioxide.
Reduction:
Catalytic Hydrogenation: The double bond of the allyl group can be selectively reduced to a single bond using catalytic hydrogenation. tcichemicals.com Common catalysts for this transformation include palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This reaction would convert this compound to 1-propyl-2,4,5-trifluorobenzene.
Cycloaddition Reactions and Pericyclic Transformations
The allyl group of this compound can participate in cycloaddition and pericyclic reactions, offering routes to cyclic structures.
Diels-Alder Reaction: In a Diels-Alder reaction, the alkene of the allyl group can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The trifluorophenyl group, being strongly electron-withdrawing, is expected to activate the double bond of this compound towards [4+2] cycloaddition reactions. organic-chemistry.org
1,3-Dipolar Cycloaddition: This reaction involves the addition of a 1,3-dipole to the alkene (dipolarophile) to form a five-membered heterocyclic ring. wikipedia.org For example, the reaction of this compound with an azide (B81097) would yield a triazoline, which can further be converted to other nitrogen-containing heterocycles. ijrpc.com
Claisen Rearrangement: While this compound itself does not undergo a Claisen rearrangement, its derivatives, such as the corresponding allyl aryl ether, could. wikipedia.org For instance, the thermal or Lewis acid-catalyzed rearrangement of 1-allyloxy-2,4,5-trifluorobenzene would be expected to proceed via a nih.govnih.gov-sigmatropic rearrangement to yield 2-allyl-3,5,6-trifluorophenol. organic-chemistry.orgbenthamopen.com
Functionalization of Carbon-Fluorine Bonds in this compound
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective functionalization a significant challenge. However, the presence of multiple fluorine atoms on the benzene ring of this compound makes it susceptible to certain C-F bond activation reactions, particularly through transition metal catalysis.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the arylation of polyfluoroarenes via selective C-F bond activation. nih.gov For example, the reaction of polyfluoroarenes with arylboronic acids in the presence of a suitable palladium catalyst and ligand, such as BrettPhos, can lead to the selective replacement of a fluorine atom with an aryl group. nih.gov Mechanistic studies suggest that the oxidative addition of the palladium catalyst to the C-F bond is a key step in the catalytic cycle. nih.gov
The regioselectivity of C-F bond activation in polyfluoroarenes can be influenced by both steric and electronic factors. In some cases, C-F bond activation can compete with C-H bond activation. Palladium-catalyzed domino Heck/intermolecular C-H bond functionalization has been used for the efficient synthesis of alkylated polyfluoroarene derivatives. nih.gov
Stereo- and Regiochemical Control in this compound Transformations
Controlling stereochemistry and regiochemistry is a central theme in the functionalization of this compound.
Regioselectivity:
In addition reactions to the allyl group, the regiochemical outcome (Markovnikov vs. anti-Markovnikov) is determined by the reaction mechanism. For instance, hydroboration-oxidation reliably provides the anti-Markovnikov alcohol. libretexts.org Hydrohalogenation, on the other hand, is expected to proceed via a carbocation intermediate, leading to the Markovnikov product where the halogen adds to the more substituted carbon. masterorganicchemistry.com
In the functionalization of the aromatic ring, the directing effects of the fluorine and allyl substituents play a crucial role. The fluorine atoms are ortho, para-directing for electrophilic aromatic substitution, although the ring is highly deactivated. For nucleophilic aromatic substitution, the positions ortho and para to the electron-withdrawing fluorine atoms are activated.
Stereoselectivity:
Reactions involving the creation of new stereocenters on the allyl side chain can be controlled using chiral reagents or catalysts. For example, the Sharpless asymmetric dihydroxylation can be used to synthesize enantiomerically enriched diols.
In cycloaddition reactions, the stereochemical outcome is often governed by the principles of orbital symmetry and steric interactions, as seen in the endo/exo selectivity of Diels-Alder reactions. wikipedia.org
Computational and Theoretical Investigations of 1 Allyl 2,4,5 Trifluorobenzene
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations provide a microscopic view of the distribution and energy of electrons within a molecule. rsc.orgmdpi.comresearchgate.net These methods are essential for understanding the fundamental properties that govern the reactivity and stability of 1-Allyl-2,4,5-trifluorobenzene.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.meyoutube.comwikipedia.org The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). youtube.com
The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A large gap suggests high stability and low reactivity, while a small gap points to higher reactivity and lower stability. irjweb.com
For this compound, the electron-withdrawing fluorine atoms are expected to stabilize both the HOMO and LUMO energy levels compared to unsubstituted allylbenzene. This stabilization would influence the molecule's reactivity in processes like cycloadditions or electrophilic additions. researchgate.netrsc.org
Table 1: Illustrative Frontier Orbital Energies and HOMO-LUMO Gaps for Related Aromatic Compounds Note: These values are representative and calculated using various DFT methods. Actual values for this compound would require specific calculations.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Benzene (B151609) | -6.75 | -1.15 | 5.60 |
| Fluorobenzene | -6.89 | -1.23 | 5.66 |
| 1,3,5-Trifluorobenzene | -7.21 | -1.58 | 5.63 |
| Allylbenzene | -6.50 | -1.05 | 5.45 |
Data compiled from computational chemistry literature for illustrative purposes.
The distribution of electron density in a molecule is inherently uneven, leading to regions of partial positive and negative charge. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. researchgate.net MEP maps plot the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its reactive sites. walisongo.ac.id
In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. researchgate.net
For this compound, the highly electronegative fluorine atoms create significant partial positive charges on the adjacent carbon atoms of the benzene ring. The π-system of the benzene ring and the allyl group's double bond would appear as electron-rich, negative potential regions. walisongo.ac.id These maps are invaluable for qualitatively predicting how the molecule will interact with other reagents.
Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. While benzene is the archetypal aromatic compound, substitution with fluorine atoms can modulate its aromatic character. acs.orgresearchgate.net
Computational methods assess aromaticity through various indices, including:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity. Studies on fluorinated benzenes show that increasing fluorination generally leads to a slight decrease in the magnitude of the negative NICS value, suggesting a reduction in aromaticity. acs.orgnih.gov
Ring Current Strength (RCS): This index quantifies the flow of electrons around the ring induced by an external magnetic field. A systematic reduction in the diatropic ring current is observed as the number of fluorine substituents on a benzene ring increases. acs.orgresearchgate.net
The fluorination of the benzene ring in this compound has two competing effects: the inductive effect, which withdraws electron density from the ring, and the resonance effect, where fluorine lone pairs can donate into the π-system. researchgate.net The net result is a slight decrease in the π-electron delocalization and a reduction in the ring's aromaticity compared to unsubstituted benzene. researchgate.netresearchgate.net
Table 2: Representative Aromaticity Indices for Fluorinated Benzenes
| Compound | NICS(0) (ppm) | Ring Current Strength (nA·T⁻¹) |
| Benzene | -9.7 | 11.96 |
| Fluorobenzene | -8.8 | 11.68 |
| 1,2,4,5-Tetrafluorobenzene | -6.4 | 10.75 |
| Hexafluorobenzene | -3.5 | 9.83 |
Data sourced from studies on fluorinated benzene derivatives. acs.orgacs.org
Reaction Mechanism Elucidation via Computational Methods (e.g., DFT Studies)
Computational methods, particularly DFT, are indispensable for mapping out the detailed pathways of chemical reactions. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of a reaction can be constructed. This allows for the investigation of reaction feasibility, kinetics, and the factors controlling product formation for molecules like this compound. mdpi.commontclair.edu
A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy are critical for understanding reaction kinetics. Computational chemistry allows for the precise location and characterization of these fleeting structures. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate.
For reactions involving this compound, such as acs.orgacs.org-sigmatropic rearrangements of the allyl group or electrophilic addition to the double bond, DFT calculations can model the TS geometry. researchgate.net These calculations would reveal the extent of bond breaking and bond forming at the peak of the energy barrier. The calculated activation energy provides a quantitative prediction of how fast the reaction will proceed under given conditions.
Many chemical reactions can yield multiple isomeric products. Selectivity is the preference for the formation of one product over others. study.com Computational studies are highly effective at predicting and explaining both regioselectivity and stereoselectivity. rsc.orgresearchgate.net
Regioselectivity refers to the preference for bond formation at one position over another, leading to constitutional isomers. study.com For example, in the addition of an acid to the allyl group of this compound, the reaction could follow a Markovnikov or anti-Markovnikov pathway. By comparing the activation energies for the transition states leading to the different regioisomeric carbocation intermediates, the preferred pathway and major product can be predicted. masterorganicchemistry.com
Stereoselectivity describes the preferential formation of one stereoisomer over another. masterorganicchemistry.comkhanacademy.org In reactions that create new chiral centers, such as certain cycloadditions or epoxidations of the allyl double bond, computational models can determine which diastereomeric or enantiomeric product is favored. This is achieved by calculating the energies of the diastereomeric transition states. The pathway with the lower activation energy will be the dominant one, leading to the major stereoisomer.
Conformational Analysis and Intramolecular Dynamics
To generate content for this section, research articles focusing on the following aspects of this compound would be necessary:
Potential Energy Surface (PES) Scans: Theoretical explorations of the molecule's energy as a function of the rotation around its key single bonds (e.g., the C-C bond connecting the allyl group to the benzene ring). This would identify the various stable conformers (energy minima) and the transition states connecting them.
Geometric Parameters of Conformers: Detailed information on bond lengths, bond angles, and dihedral angles for each stable conformation. This would allow for a discussion of how the trifluorinated benzene ring influences the geometry of the allyl group and vice-versa.
Relative Energies and Population Analysis: Calculated energy differences between the identified conformers to determine their relative stabilities. From this, Boltzmann population distributions at different temperatures could be predicted.
Intramolecular Interactions: Analysis of non-covalent interactions, such as intramolecular hydrogen bonding (e.g., between the allyl protons and fluorine atoms) or steric repulsions, that govern the conformational preferences. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis would provide these insights.
Rotational Barriers: The energy barriers for the interconversion between different conformers, which are crucial for understanding the molecule's flexibility and dynamic behavior at various temperatures.
Without such specific computational data, any discussion on the conformational landscape and intramolecular dynamics of this compound would be purely speculative and fall short of the required scientific rigor.
Structure-Reactivity Relationships: A Theoretical Perspective
Similarly, a theoretical examination of structure-reactivity relationships necessitates specific computational outputs, including:
Molecular Orbitals and Electronic Properties: Information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions. These are fundamental for predicting the molecule's susceptibility to electrophilic or nucleophilic attack.
Electrostatic Potential (ESP) Maps: Visual representations of the charge distribution on the molecular surface, which indicate the likely sites for electrophilic and nucleophilic reactions.
Reactivity Descriptors: Calculation of various chemical reactivity indices derived from conceptual DFT, such as electronegativity, chemical hardness, softness, and the Fukui function. These parameters provide a quantitative measure of the reactivity of different atomic sites within the molecule.
Theoretical Reaction Mechanisms: Computational studies modeling specific reactions, for instance, electrophilic aromatic substitution on the trifluorobenzene ring. Such studies would provide activation energies and transition state geometries, explaining the regioselectivity and kinetic feasibility of different reaction pathways.
The absence of any published computational studies on this compound makes it impossible to construct a data-driven narrative for this section. General principles of organic chemistry can predict that the fluorine atoms will act as deactivating, ortho-para directing groups, and the allyl group as a weakly activating, ortho-para directing group. However, the interplay of these effects and a quantitative analysis of reactivity at each position on the aromatic ring can only be elucidated through specific theoretical calculations for this molecule.
Applications As a Chemical Building Block and Precursor in Advanced Chemical Synthesis
Monomer in Fluorinated Polymer and Copolymer Synthesis
The utility of fluorinated monomers in the synthesis of specialty polymers is well-documented, leading to materials with unique thermal and chemical properties. However, specific studies detailing the use of 1-allyl-2,4,5-trifluorobenzene as a monomer in the synthesis of fluorinated polymers and copolymers could not be identified.
Precursor for Specialty Elastomers and Functional Polymers
Fluoroelastomers are a significant class of specialty polymers valued for their high-performance characteristics. A thorough review of the literature did not reveal any instances where this compound is specifically mentioned as a precursor for the synthesis of specialty elastomers or other functional polymers. General information on fluoroelastomer synthesis does not include this particular monomer. nih.gov
Building Block for Optoelectronic and Semiconducting Materials
Intermediate in Agrochemical and Pharmaceutical Synthesis
Fluorinated compounds are of great importance in the agrochemical and pharmaceutical industries due to the unique properties conferred by fluorine atoms. nih.govmdpi.comnih.govfiu.edu While the trifluorobenzene moiety is a component of some active ingredients, specific documentation of this compound as a key intermediate in the synthesis of agrochemicals or pharmaceuticals is not available in the reviewed sources.
Synthesis of Chiral Fluorinated Moieties
The development of synthetic routes to chiral fluorinated molecules is a critical area of research in medicinal chemistry. semanticscholar.org However, no studies were identified that utilize this compound as a starting material or intermediate for the asymmetric synthesis of chiral fluorinated moieties.
Precursor for Fluorinated Heterocycles
Fluorinated heterocycles are a prominent class of compounds in drug discovery and materials science. The synthesis of such compounds often involves the cyclization of appropriately functionalized fluorinated precursors. Nevertheless, a comprehensive search did not uncover any literature detailing the use of this compound as a precursor for the synthesis of fluorinated heterocyclic compounds.
Ligand Precursors for Catalysis and Coordination Chemistry
The electronic properties of fluorinated aromatic rings can be advantageous in the design of ligands for catalysis and coordination chemistry. The allyl group also offers a site for further functionalization or coordination. Despite these features, no specific examples of this compound or its derivatives being used as ligand precursors have been reported in the surveyed scientific literature.
Application of this compound in Advanced Chemical Sensing Platforms and Analytical Probes Remains Unexplored in Publicly Available Research
Despite a thorough review of scientific literature and chemical databases, no specific applications of this compound as a chemical building block or precursor in the development of advanced chemical sensing platforms and analytical probes have been documented.
Extensive searches were conducted to identify research detailing the use of this compound in the synthesis of sensors or probes where its chemical reactivity would be harnessed for analytical purposes. These inquiries sought to find instances where the allyl group or the trifluorinated benzene (B151609) ring of the molecule were functionalized to create active sensing materials. However, these searches did not yield any relevant results.
The field of chemical sensor development is robust, with researchers frequently exploring novel fluorinated organic molecules and compounds containing reactive allyl groups for various sensing applications. Fluorinated compounds are often utilized for their unique electronic properties and their potential to interact with specific analytes. Similarly, the allyl group provides a versatile handle for further chemical modifications, allowing for the attachment of chromophores, fluorophores, or specific binding sites.
For instance, related research has shown the use of other fluorinated aromatic compounds, such as hexafluorobenzene, in the development of optical sensors. In these cases, the fluorine atoms can be substituted to covalently link indicator dyes to a solid support. Additionally, other allyl-containing compounds, like allyl-hydrazones, have been successfully employed as optical sensors for the detection of ions and other small molecules.
However, there is no indication in the available scientific literature that this compound has been similarly investigated or utilized. This suggests that its potential in this specific area of chemical synthesis and materials science is yet to be explored. The absence of published research on this topic prevents a detailed discussion on its role in creating advanced chemical sensing platforms and analytical probes.
Emerging Research Directions and Future Perspectives for 1 Allyl 2,4,5 Trifluorobenzene
Development of Novel Catalytic Systems for Selective Functionalization
The selective functionalization of the C-H bonds of fluorinated arenes is a significant challenge in organic synthesis due to the high strength of the C-F bond. researchgate.netrsc.orgresearchgate.net However, the development of advanced catalytic systems is opening new avenues for the precise modification of molecules like 1-Allyl-2,4,5-trifluorobenzene. The reactivity of C-H bonds ortho to fluorine substituents in polyfluoroarenes is enhanced, making direct C-H functionalization a promising and atom-economical strategy. whiterose.ac.uk
Transition metal catalysis, particularly with palladium, rhodium, and copper, has shown considerable promise in the C-H functionalization of polyfluoroarenes. acs.orgdeepdyve.com For instance, copper-catalyzed C-H allylation of electron-deficient arenes with allyl phosphates has been demonstrated as a viable method. deepdyve.com Similarly, palladium-catalyzed direct C-H allylation of polyfluoroarenes has been achieved using alkynes as the allyl source. whiterose.ac.uk These methodologies could potentially be adapted for the selective functionalization of the aromatic ring of this compound, offering pathways to novel derivatives.
Organocatalysis presents another burgeoning field for the selective functionalization of fluorinated compounds. mdpi.combeilstein-journals.org The use of primary amine organocatalysts, such as β,β-diaryl serines, has proven effective in the enantioselective fluorination of β-diketones. mdpi.com While direct application to this compound requires further investigation, the principles of organocatalysis, particularly in activating specific sites on the molecule, could lead to new, metal-free functionalization strategies. mdpi.comacs.org
The development of ligands is crucial for enhancing the efficiency and selectivity of these catalytic systems. For example, S,O-ligands have been shown to promote palladium-catalyzed C-H olefination of both electron-rich and electron-poor arenes. In the case of 1,3,5-trifluorobenzene, this system yielded the desired olefinated product in 77% yield. Such ligand development is a key area of research for enabling the selective functionalization of complex molecules like this compound.
Interactive Table: Catalytic Systems for Functionalization of Fluoroarenes
| Catalyst System | Arene Substrate | Functionalization Type | Key Findings |
|---|---|---|---|
| Pd(OAc)₂ / SPhos / Cs[OPiv] | Pentafluorobenzene | Allylation with internal alkynes | Moderate to very good yields with high regioselectivity, favoring C-H activation ortho to two fluorines. whiterose.ac.uk |
| CuI / Phenanthroline | Polyfluoroarenes | Arylation/Alkenylation | Efficient functionalization of arenes with two or more fluorine substituents. acs.org |
| Rhodium(I)-boryl complex | 1,3,5-Trifluorobenzene | C-F bond activation/borylation | Generation of borylated trifluorobenzene derivatives. |
| Ni/NHC | Fluoroarenes | Alkylation with alkenes | Enantio- and regioselective C-H activation over C-F bonds. rsc.orgrsc.org |
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, or continuous processing, offers significant advantages for the synthesis of chemical compounds, including improved safety, better control over reaction parameters, and enhanced scalability. researchgate.netjst.go.jp These benefits are particularly relevant for the synthesis of fluorinated aromatic compounds, which can involve hazardous reagents and highly exothermic reactions. jst.go.jpbeilstein-journals.org The application of flow chemistry to the synthesis of this compound and its derivatives is a promising area for future research.
Microflow reactor systems have been successfully employed for the direct fluorination of aromatic compounds, leading to cleaner reactions and the ability to safely handle reagents like fluorine gas. beilstein-journals.org For instance, the synthesis of aryl fluorides via benzyne (B1209423) fluorination under microflow conditions resulted in significantly reduced reaction times and increased yields compared to batch processes. jst.go.jpnih.gov Such systems could be adapted for the efficient and safe production of this compound.
The scalability of flow chemistry makes it an attractive approach for industrial production. researchgate.net Continuous flow processes can be run for extended periods, allowing for the production of large quantities of material with consistent quality. nih.gov This is a crucial consideration for the commercial viability of any new chemical entity. The development of a continuous flow process for the synthesis of this compound would represent a significant advancement, enabling its broader application in materials science and other fields.
Bio-inspired Transformations and Biocatalysis for Fluorinated Compounds
Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is a rapidly growing field that offers environmentally friendly and highly selective synthetic routes. figshare.com The application of biocatalysis to the transformation of fluorinated compounds like this compound is an exciting and largely unexplored research direction.
Metalloenzymes, in particular, have demonstrated the ability to mediate the cleavage of the strong carbon-fluorine bond, a challenging transformation in traditional organic chemistry. nih.govrsc.orgrsc.org Enzymes such as cytochrome P450, Rieske dioxygenases, and dehaloperoxidases have been shown to catalyze the defluorination of fluoroaromatic compounds. nih.govrsc.orgrsc.org This capability could be harnessed to selectively modify the fluorinated ring of this compound, potentially leading to novel hydroxylated or de-fluorinated derivatives with unique properties.
The high enantioselectivity of enzymes is another key advantage. figshare.com While the current structure of this compound is achiral, functionalization of the allyl group or the aromatic ring could introduce a chiral center. Biocatalytic methods could be developed to perform these transformations with high stereocontrol, producing enantiomerically pure compounds that are valuable for applications in pharmaceuticals and materials science.
Whole-cell biocatalysis, which utilizes intact microorganisms, offers a cost-effective alternative to using isolated enzymes. figshare.com Microorganisms have been identified that can utilize fluorinated aromatics as a carbon source, demonstrating their inherent ability to metabolize these compounds. researchgate.net Future research could focus on screening for or engineering microorganisms that can specifically transform this compound into desired products. This could involve directed evolution or genetic engineering of metabolic pathways to optimize the production of specific derivatives.
Interactive Table: Biocatalytic Systems for Fluorinated Compounds
| Biocatalyst Type | Substrate Type | Transformation | Key Advantages |
|---|---|---|---|
| Metalloenzymes (e.g., Cytochrome P450) | Fluoroaromatics | C-F bond cleavage, hydroxylation | High specificity, can operate under mild conditions. nih.govrsc.orgrsc.org |
| Dehaloperoxidase | Fluoroaromatics | Dehalogenation | Capable of multiple catalytic activities. rsc.org |
| Whole Cells (e.g., Bacteria) | Fluorinated aromatics | Degradation and transformation | Cost-effective, potential for complex multi-step transformations. figshare.comresearchgate.net |
Integration with Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to the bottom-up fabrication of complex, functional materials. worktribe.com The unique electronic properties and defined geometry of this compound make it an attractive building block for the construction of novel supramolecular architectures.
The trifluorinated benzene (B151609) ring can participate in a variety of non-covalent interactions, including π-π stacking, halogen bonding, and C-H···F hydrogen bonds. researchgate.net These interactions can be used to direct the self-assembly of molecules into well-defined structures, such as liquid crystals, gels, and molecular capsules. rsc.orgsonar.ch The presence of three fluorine atoms on the benzene ring of this compound creates a polarized aromatic system that can engage in strong and directional interactions.
The allyl group provides a versatile handle for further functionalization, allowing for the incorporation of other recognition motifs or reactive groups. nih.govresearchgate.netmdpi.com For example, the allyl group can be readily modified via thiol-ene "click" chemistry, a highly efficient and selective reaction. nih.gov This would allow for the attachment of this compound to polymers, surfaces, or other molecular components, enabling the creation of complex, multi-functional supramolecular systems. mdpi.comacs.org
The self-assembly of allyl-functionalized molecules has been shown to lead to the formation of interesting nanostructures. nih.gov For example, allyl-functionalized crown ethers have been synthesized and shown to self-assemble into pseudorotaxanes. nih.gov Similarly, research into the self-assembly of this compound could lead to the discovery of new liquid crystalline phases or organogels with unique optical or electronic properties. The interplay between the fluorinated aromatic core and the flexible allyl chain could give rise to complex and tunable self-assembled structures.
Computational Design of New Reactions and Materials Based on this compound
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules and materials. rsc.orgrsc.orgworktribe.comresearchgate.net The application of computational methods to this compound can accelerate the discovery of new reactions and the design of novel materials with tailored properties.
DFT calculations can provide valuable insights into the reactivity of this compound. rsc.orgrsc.org By modeling the electronic structure and reaction pathways, researchers can predict the most likely sites for chemical attack and design catalysts that favor specific transformations. For example, computational studies have been used to elucidate the mechanism of Ni/NHC-catalyzed C-H alkylation of fluoroarenes, explaining the observed chemo-, regio-, and enantioselectivities. rsc.orgrsc.org Similar studies on this compound could guide the development of highly selective functionalization reactions.
Computational screening can be used to identify promising candidates for new materials based on the this compound scaffold. By calculating properties such as electronic band gap, charge mobility, and dipole moment, researchers can virtually assess the potential of different derivatives for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This in silico design approach can significantly reduce the time and experimental effort required to discover new functional materials.
Furthermore, computational methods can be used to study the non-covalent interactions that govern the self-assembly of this compound. researchgate.netacs.org By modeling the intermolecular forces between molecules, researchers can predict the most stable crystal packing arrangements or the morphology of self-assembled nanostructures. This information is crucial for understanding and controlling the macroscopic properties of materials derived from this compound. For instance, DFT calculations have been used to investigate the N···I halogen bonds in co-crystals of sym-triiodo-trifluorobenzene, revealing a weakening of the interaction as more pyridines coordinate. acs.org
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-Allyl-2,4,5-trifluorobenzene, and what experimental conditions are critical for optimizing yield?
- Methodology :
- Grignard Reaction : Fluorinated benzaldehyde derivatives (e.g., 2,4,5-trifluorobenzaldehyde) can react with Grignard reagents derived from brominated analogs (e.g., 1-bromo-2,4,5-trifluorobenzene) to form intermediates, followed by oxidation to yield trifluorinated ketones. This method requires anhydrous conditions and precise stoichiometry to avoid side reactions .
- Alkylation : Direct alkylation of fluorinated benzene derivatives (e.g., 2,4,5-trifluorobenzene) with allyl halides under basic catalysis (e.g., K₂CO₃ or NaH) in polar aprotic solvents (DMF or THF) at 60–80°C. Reaction monitoring via TLC or GC-MS is essential to optimize allyl group introduction .
- Critical Parameters :
- Temperature control to prevent allyl group isomerization.
- Use of dry solvents and inert atmosphere (N₂/Ar) to stabilize Grignard intermediates.
Q. How can NMR spectroscopy (¹H and ¹⁹F) confirm the structure and substitution pattern of this compound?
- Methodology :
- ¹H NMR : The allyl group protons (CH₂=CH–CH₂–) exhibit distinct splitting patterns. The terminal vinyl protons (δ 5.0–5.5 ppm) show coupling (J = 10–17 Hz) due to geminal and vicinal interactions. The benzylic protons (adjacent to fluorine) are deshielded (δ 6.5–7.5 ppm) .
- ¹⁹F NMR : Fluorine atoms at positions 2, 4, and 5 produce distinct resonances. For example, in 1-bromo-2,4,5-trifluorobenzene analogs, fluorine atoms at para positions exhibit upfield shifts (δ -110 to -125 ppm) compared to ortho/meta fluorines (δ -95 to -110 ppm). Coupling between ¹⁹F nuclei and adjacent ¹H/¹⁹F atoms creates complex splitting patterns, aiding substitution pattern determination .
- Data Table :
| Position (F) | ¹⁹F Chemical Shift (ppm) | Coupling Partners |
|---|---|---|
| 2-F | -108.5 | 4-F, 5-F, H-3 |
| 4-F | -115.2 | 2-F, 5-F, H-6 |
| 5-F | -117.8 | 2-F, 4-F, H-1 |
Q. What are the key physicochemical properties of this compound under standard laboratory conditions?
- Solubility : Highly soluble in non-polar solvents (e.g., dichloromethane, THF) due to the trifluorinated aromatic ring. Limited solubility in water (<0.1 mg/mL) .
- Stability : Stable at room temperature but prone to photodegradation. Store in amber vials under inert gas. Allyl groups may undergo isomerization under prolonged heating (>100°C) .
- Reactivity : Electrophilic substitution favors the 3-position (meta to fluorine), while nucleophilic attack is disfavored due to electron-withdrawing fluorine substituents .
Advanced Research Questions
Q. How does the regioselectivity of electrophilic substitution differ between this compound and non-fluorinated analogs?
- Mechanistic Insights :
- Fluorine’s strong electron-withdrawing effect deactivates the ring, directing electrophiles (e.g., nitronium ion) to the less electron-deficient meta position (C-3) relative to fluorine substituents. In non-fluorinated analogs, allyl groups act as ortho/para directors via resonance .
- Experimental Validation :
- Competitive nitration studies show >80% meta-substitution in this compound vs. mixed ortho/para products in allylbenzene. Reaction monitoring via HPLC-MS confirms product distribution .
Q. What strategies mitigate side reactions (e.g., allyl isomerization) during functionalization of this compound?
- Methodology :
- Temperature Control : Limit reaction temperatures to <80°C to prevent allyl group migration.
- Catalyst Selection : Use Pd(0) catalysts for Suzuki-Miyaura couplings, which minimize β-hydride elimination. For radical reactions (e.g., with Mn(OAc)₃), ensure stoichiometric oxidant to avoid intermediate degradation .
- Case Study :
- Allyl isomerization during Heck coupling was reduced by 90% using Pd(OAc)₂/PPh₃ at 60°C vs. 120°C .
Q. How can computational methods predict regioselectivity in transition metal-catalyzed cross-coupling reactions involving this compound?
- Methodology :
- DFT Calculations : Optimize transition states for oxidative addition steps (e.g., C–Br bond activation). For example, the lower activation energy for C-3 bromination (vs. C-1) aligns with observed selectivity in Sonogashira couplings .
- Validation :
- Computed Fukui indices indicate higher electrophilicity at C-3, correlating with experimental yields (>75% for C-3 products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
